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Cat. No.: B1440615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-1,3-dihydroisobenzofuran, a halogenated derivative of the phthalan core,

represents a key structural motif in medicinal chemistry and materials science. Its utility as a

synthetic intermediate and a building block in the development of novel compounds

necessitates a thorough understanding of its physicochemical properties. Spectroscopic

analysis is the cornerstone of molecular characterization, providing unambiguous evidence of

chemical structure and purity. This in-depth technical guide offers a comprehensive overview of

the spectroscopic data for 5-Bromo-1,3-dihydroisobenzofuran, detailing the principles,

experimental protocols, and interpretation of its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable

resource for researchers engaged in the synthesis, analysis, and application of this and related

compounds.

While complete, experimentally verified spectral data for 5-Bromo-1,3-dihydroisobenzofuran
is not readily available in a single, comprehensive public source, this guide consolidates

available information from commercial suppliers and provides predicted data based on

established spectroscopic principles and data from analogous structures. This approach offers

a robust framework for the identification and characterization of this compound.
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Molecular Structure and Spectroscopic Overview
The molecular structure of 5-Bromo-1,3-dihydroisobenzofuran forms the basis for

interpreting its spectroscopic data. The key structural features include a benzene ring

substituted with a bromine atom and a fused dihydrofuran ring.

Caption: Molecular structure of 5-Bromo-1,3-dihydroisobenzofuran.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-1,3-
dihydroisobenzofuran in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.

Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR

spectrometer.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting

spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Data Interpretation and Analysis
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The ¹H NMR spectrum of 5-Bromo-1,3-dihydroisobenzofuran is expected to exhibit distinct

signals corresponding to the aromatic and methylene protons.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

H-4, H-6, H-7 7.1 - 7.4 Multiplet 3H

H-1, H-3 ~5.1 Singlet 4H

Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the

aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. Due to the bromo-

substitution, these protons will be chemically non-equivalent and will likely give rise to a

complex multiplet.

Methylene Protons (H-1, H-3): The four protons of the two methylene groups (CH₂) in the

dihydrofuran ring are chemically equivalent due to the symmetry of the molecule. They are

expected to appear as a single, sharp singlet at approximately 5.1 ppm. The downfield shift

is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 512 to 2048 scans, or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2 seconds.

Acquisition Time: 1-2 seconds.
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Spectral Width: A spectral width of approximately 200-220 ppm.

Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz)

and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to

the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon

atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-5 (C-Br) ~115-120

Aromatic CH ~120-130

Quaternary Aromatic C ~135-140

C-1, C-3 (CH₂) ~70-75

Aromatic Carbons: The six carbons of the benzene ring will appear in the range of

approximately 115-140 ppm. The carbon atom directly attached to the bromine (C-5) is

expected to be the most upfield of the aromatic carbons due to the heavy atom effect of

bromine. The other aromatic CH carbons will resonate between 120-130 ppm, while the

quaternary carbons (C-3a and C-7a) will be further downfield, around 135-140 ppm.

Methylene Carbons (C-1, C-3): The two equivalent methylene carbons are expected to

resonate in the region of 70-75 ppm due to the direct attachment to the electronegative

oxygen atom.

Infrared (IR) Spectroscopy
Experimental Protocol: IR Data Acquisition

Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using a

thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the

compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Processing: The spectrum is typically presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹).

Data Interpretation and Analysis
The IR spectrum provides valuable information about the functional groups present in the

molecule.

Vibrational Mode
Expected Absorption Range

(cm⁻¹)
Intensity

Aromatic C-H stretch 3100 - 3000 Medium

Aliphatic C-H stretch 3000 - 2850 Medium

Aromatic C=C stretch 1600 - 1450 Medium to Weak

C-O-C stretch (ether) 1150 - 1050 Strong

C-Br stretch 600 - 500 Medium to Strong

C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above

3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[1]

C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in

the 1600-1450 cm⁻¹ region.

C-O-C Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is

expected in the 1150-1050 cm⁻¹ region. This is a key diagnostic peak for the dihydrofuran
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moiety.

C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region,

typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Electrospray Ionization (ESI) can also be used, particularly with LC-MS.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of

approximately 50-500.

Data Interpretation and Analysis
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Ion Expected m/z Notes

[M]⁺ 198/200

Molecular ion peak with

characteristic isotopic pattern

for bromine (¹⁹Br and ⁸¹Br in

~1:1 ratio).

[M-Br]⁺ 119 Loss of the bromine atom.

[M-CH₂O]⁺ 168/170 Loss of a formaldehyde unit.
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Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a mass-to-

charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and

⁸¹Br). The relative intensity of these two peaks will be approximately 1:1.

Fragmentation Pattern: Common fragmentation pathways may include the loss of the

bromine atom to give a fragment at m/z 119, and the loss of a formaldehyde (CH₂O) unit

from the dihydrofuran ring.

Logical Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow

Obtain Sample of
5-Bromo-1,3-dihydroisobenzofuran

Mass Spectrometry (MS)

Determine Molecular Weight
and Isotopic Pattern

Infrared (IR) Spectroscopy

Identify Functional Groups

NMR Spectroscopy
(¹H and ¹³C)

Determine Connectivity
and Chemical Environment

Correlate Spectroscopic Data

Confirm Molecular Structure

Consistent Interpretation

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive spectroscopic analysis of 5-Bromo-1,3-
dihydroisobenzofuran.
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Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and

complementary suite of tools for the unambiguous characterization of 5-Bromo-1,3-
dihydroisobenzofuran. By following the experimental protocols and interpretive guidelines

outlined in this technical guide, researchers can confidently verify the structure and purity of

this important synthetic intermediate. The combination of the characteristic isotopic signature of

bromine in the mass spectrum, the specific C-O-C stretching in the IR spectrum, and the

unique proton and carbon environments observed in the NMR spectra creates a distinctive

spectroscopic fingerprint for this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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